

# Unveiling the Biological Activity of AZ12253801: A Technical Guide

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## Compound of Interest

Compound Name: az12253801

Cat. No.: B1665891

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## Abstract

**AZ12253801** is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

## Core Biological Activity: Targeting the IGF-1R Signaling Pathway

**AZ12253801** exerts its biological effects primarily through the inhibition of IGF-1R, a transmembrane receptor tyrosine kinase crucial for cellular growth, proliferation, and survival. By competing with ATP for binding to the kinase domain of IGF-1R, **AZ12253801** effectively blocks the autophosphorylation and subsequent activation of the receptor. This leads to the downstream suppression of two major signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. The inhibition of these pathways ultimately results in reduced cell proliferation and survival.

## Quantitative Data Summary

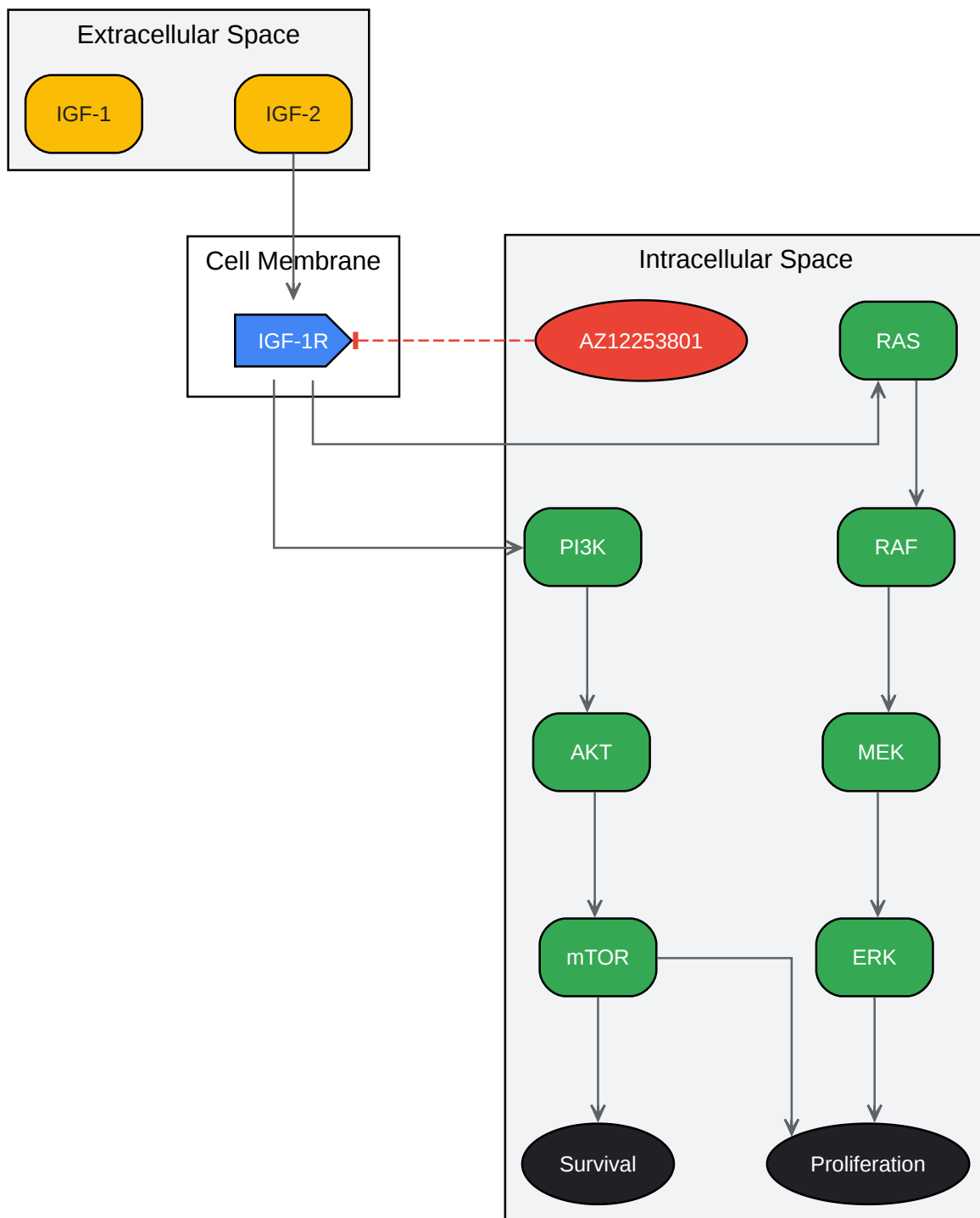
The inhibitory activity of **AZ12253801** has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data available.

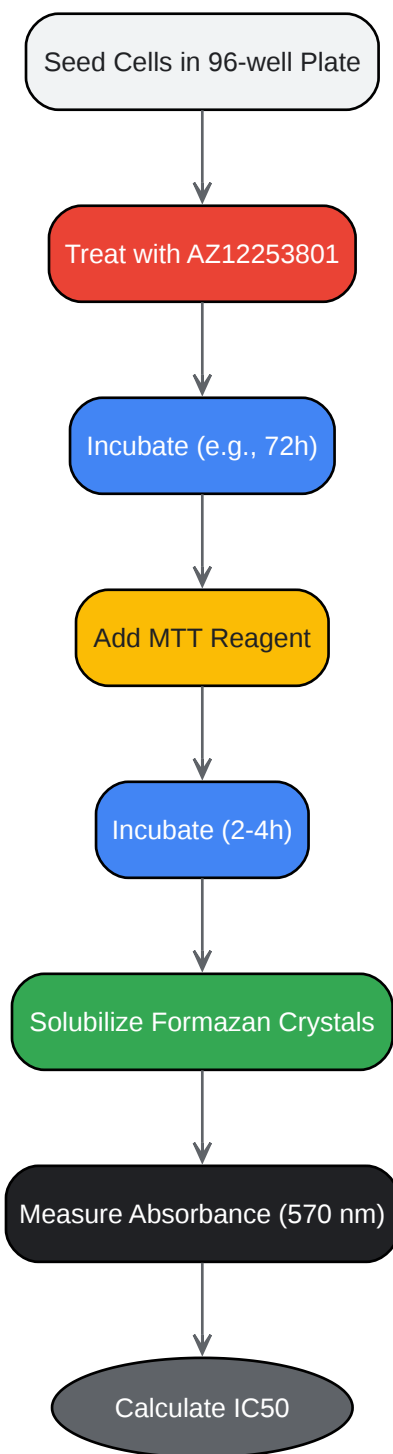
Target	Assay Type	Cell Line	Parameter	Value
IGF-1R	Cell Proliferation	3T3 (murine fibroblasts transfected with human IGF-1R)	IC50	17 nM
EGFR	Cell Proliferation	Not Specified	IC50	440 nM
Insulin Receptor	Not Specified	Not Specified	Selectivity	~10-fold over IGF-1R

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Signaling Pathway Inhibition

The primary mechanism of action of **AZ12253801** is the disruption of the IGF-1R signaling network. Upon binding of its ligands (IGF-1 or IGF-2), IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation. This creates docking sites for various substrate proteins, initiating downstream signaling. **AZ12253801** prevents these initial steps.





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